![molecular formula C14H22O3 B15168956 Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol CAS No. 898267-58-8](/img/structure/B15168956.png)
Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of an acetic acid group, a dimethylbutenyl side chain, and a bicyclo[3.1.0]hex-2-en-2-ol core. The intricate arrangement of these functional groups and rings makes it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the Lewis acid-catalyzed (3+2) annulation of bicyclobutanes with ynamides . This method involves the use of a Lewis acid catalyst, such as scandium triflate (Sc(OTf)3), to facilitate the formation of the bicyclic structure. The reaction is carried out under an inert atmosphere, typically argon, at room temperature (30°C) in a solvent like dichloromethane (CH2Cl2). The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its industrial production.
化学反応の分析
Types of Reactions
Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its biological activity could lead to the development of new drugs or therapeutic agents.
Industry: The compound’s reactivity and functional groups make it useful in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[310]hex-2-en-2-ol involves its interaction with molecular targets and pathways within biological systems The specific pathways and targets depend on the context of its use, such as its role in a chemical reaction or its biological activity
類似化合物との比較
Similar Compounds
2-Methylbut-3-enoic acid: A related compound with a similar side chain but lacking the bicyclic structure.
Bicyclo[2.1.1]hexenes: Compounds with a similar bicyclic core but different substituents.
Uniqueness
Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol is unique due to its combination of an acetic acid group, a dimethylbutenyl side chain, and a bicyclo[3.1.0]hex-2-en-2-ol core. This combination of functional groups and rings imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
特性
CAS番号 |
898267-58-8 |
|---|---|
分子式 |
C14H22O3 |
分子量 |
238.32 g/mol |
IUPAC名 |
acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol |
InChI |
InChI=1S/C12H18O.C2H4O2/c1-4-12(2,3)7-9-5-8-6-10(8)11(9)13;1-2(3)4/h4,8,10,13H,1,5-7H2,2-3H3;1H3,(H,3,4) |
InChIキー |
DYGNWQUMQHDQGG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(C)(CC1=C(C2CC2C1)O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


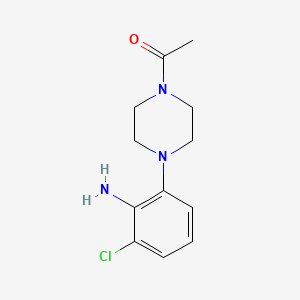
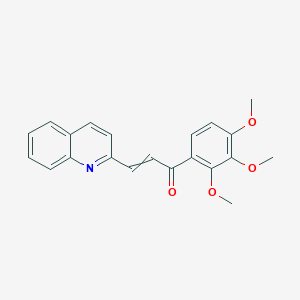
![6,6'-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline]](/img/structure/B15168887.png)
![Acetamide,N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15168894.png)
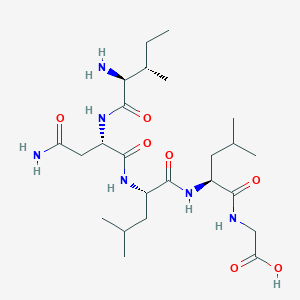
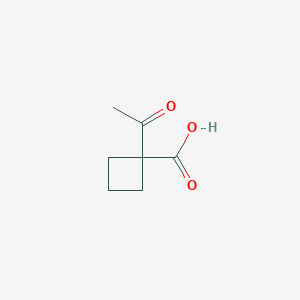

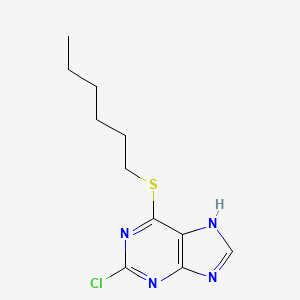
![Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B15168931.png)
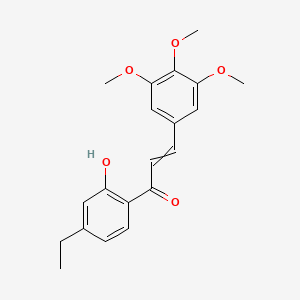


![N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea](/img/structure/B15168971.png)
![5-Chloro-N-[4-cyano-2-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B15168975.png)
